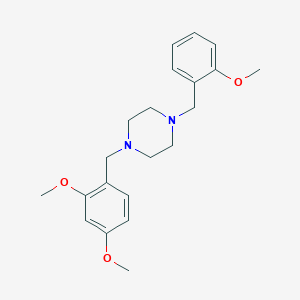
1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine is a synthetic organic compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound features two benzyl groups substituted with methoxy groups, which may influence its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine typically involves the reaction of piperazine with benzyl halides substituted with methoxy groups. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions may include refluxing the mixture for several hours to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl groups can be reduced to form the corresponding piperazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce simpler piperazine compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly for central nervous system disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine would depend on its specific biological targets. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes in the central nervous system. The methoxy groups may enhance the compound’s ability to cross the blood-brain barrier and bind to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperazine: A stimulant with effects similar to amphetamines.
1-(3,4-Methylenedioxybenzyl)piperazine: Known for its psychoactive properties.
1-(4-Methoxybenzyl)piperazine: Used in research for its potential therapeutic effects.
Uniqueness
1-(2,4-Dimethoxybenzyl)-4-(2-methoxybenzyl)piperazine is unique due to the presence of two methoxy-substituted benzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives. These substitutions can influence the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C21H28N2O3 |
|---|---|
Molekulargewicht |
356.5g/mol |
IUPAC-Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C21H28N2O3/c1-24-19-9-8-18(21(14-19)26-3)16-23-12-10-22(11-13-23)15-17-6-4-5-7-20(17)25-2/h4-9,14H,10-13,15-16H2,1-3H3 |
InChI-Schlüssel |
RIPQXOHHPUROGQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















